molecular formula C6H10Cl2O2 B13808447 Isopropyl 2,3-dichloropropionate CAS No. 54774-99-1

Isopropyl 2,3-dichloropropionate

Cat. No.: B13808447
CAS No.: 54774-99-1
M. Wt: 185.05 g/mol
InChI Key: DQNKZNXCBULFCV-UHFFFAOYSA-N
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Description

It is structurally characterized by two chlorine atoms at the 2- and 3-positions of the propionate backbone and an isopropyl ester group. This compound is primarily utilized as an intermediate in synthesizing aziridine-2-carboxylic acid salts, which are critical precursors in pharmaceutical and agrochemical industries .

Properties

CAS No.

54774-99-1

Molecular Formula

C6H10Cl2O2

Molecular Weight

185.05 g/mol

IUPAC Name

propan-2-yl 2,3-dichloropropanoate

InChI

InChI=1S/C6H10Cl2O2/c1-4(2)10-6(9)5(8)3-7/h4-5H,3H2,1-2H3

InChI Key

DQNKZNXCBULFCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 2,3-dichloropropionate can be synthesized through the chlorination of isopropyl acrylate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat management. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,3-dichloropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Isopropyl 2-hydroxy-3-chloropropionate: Formed through nucleophilic substitution.

    Isopropyl 2,3-dihydroxypropionate: Formed through reduction.

    2,3-Dichloropropionic acid and isopropanol: Formed through hydrolysis.

Scientific Research Applications

Isopropyl 2,3-dichloropropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2,3-dichloropropionate involves its reactivity due to the presence of the ester functional group and chlorine atoms. The ester group can undergo hydrolysis, while the chlorine atoms can participate in substitution reactions. These reactions are facilitated by the compound’s ability to act as an electrophile, attracting nucleophiles to the reaction site .

Comparison with Similar Compounds

Halogenated Propionate Esters

Isopropyl 2,3-dichloropropionate belongs to a broader class of halogenated esters. Key comparisons include:

Compound Name CAS Number Key Properties/Applications Yield in Synthesis (%) Biodegradability Notes
Methyl 2,3-dichloropropionate 3674-9-7 Soluble in ether/acetone/ethanol; used in aziridine synthesis 95.0 Limited data; slower degradation than 2,2-DCP*
Ethyl 2,3-dichloropropionate 6628-21-3 Similar applications as methyl ester; higher molecular weight 95.0 Not studied in microbial systems
n-Butyl 2,3-dichloropropionate Not provided Lower solubility in polar solvents due to longer alkyl chain 89.7 No evidence of biodegradation pathways
2,3-Dichloropropionic acid 565-64-0 Parent acid; solid at room temperature; used in herbicide formulations N/A Limited biodegradation data

*2,2-Dichloropropionate (2,2-DCP, Dalapon®) is a structural isomer with distinct biodegradation pathways (discussed in Section 2.3).

Key Differences :

  • Solubility : Methyl and ethyl esters exhibit higher solubility in polar solvents compared to isopropyl and n-butyl esters due to shorter alkyl chains .
  • Synthetic Utility : Methyl and ethyl derivatives show higher yields (~95%) in aziridine synthesis compared to n-butyl (89.7%) and benzyl (91.3%) esters .

Halogenated Acrylate and Amide Derivatives

This compound is functionally related to α-chloroacrylate esters and dichloropropionamides:

  • α-Chloroacrylates (e.g., methyl α-chloroacrylate): These compounds share similar reactivity in nucleophilic substitution but lack the dual chlorine substitution at the β-position, reducing steric hindrance in reactions .
  • Dichloropropionamides (e.g., 2,3-dichloropropionic acid amide): Amides exhibit lower volatility and higher stability but require harsher conditions for hydrolysis compared to esters .

Comparison with Positional Isomers: 2,2-Dichloropropionate (2,2-DCP)

The 2,2-DCP isomer (CAS 75-99-0) is a well-studied herbicide (Dalapon®) with distinct properties:

  • Biodegradability : 2,2-DCP is metabolized by bacteria like Burkholderia pseudomallei MF2 and Pseudomonas putida via dehalogenase enzymes, releasing chloride ions (19.8 μmol Cl⁻/mL in MF2) . In contrast, 2,3-dichloropropionate derivatives lack documented microbial degradation pathways.
  • Toxicity: 2,2-DCP is classified as a xenobiotic pollutant with high environmental persistence . While 2,3-dichloropropene (a related alkene) is noted for acute toxicity , data on 2,3-dichloropropionate esters remain sparse.

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